molecular formula C11H15N B7895252 (S)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine CAS No. 307532-00-9

(S)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine

Cat. No.: B7895252
CAS No.: 307532-00-9
M. Wt: 161.24 g/mol
InChI Key: UFBOKWPYNNXYIS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine is a chiral amine compound with a unique bicyclic structure. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the catalytic hydrogenation of 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one using a chiral catalyst to ensure the production of the (S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes, utilizing high-pressure hydrogen gas and a chiral catalyst. The choice of catalyst and reaction conditions is crucial to achieve high enantiomeric purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced further to form the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    ®-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine: The enantiomer of the compound, which may have different biological activities.

    6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one: The corresponding ketone, which is a precursor in the synthesis of the amine.

    6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ol: The corresponding alcohol, which can be formed by reduction of the amine.

Uniqueness: (S)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine is unique due to its chiral nature and bicyclic structure, which confer specific stereochemical properties and biological activities. Its enantiomeric purity is crucial for its effectiveness in various applications, particularly in medicinal chemistry where the (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer.

Properties

IUPAC Name

(5S)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8,12H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBOKWPYNNXYIS-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=CC=CC=C2[C@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307532-00-9
Record name (5S)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307532-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.